molecular formula C16H20N2O5 B5206003 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine

Cat. No.: B5206003
M. Wt: 320.34 g/mol
InChI Key: XSBGUQLVVRYPMC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine can be compared with other similar compounds:

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-17(11-13-5-7-16(23-13)18(19)20)9-8-12-4-6-14(21-2)15(10-12)22-3/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBGUQLVVRYPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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